Ethyl 2-(thian-4-yl)acetate

Übersicht

Beschreibung

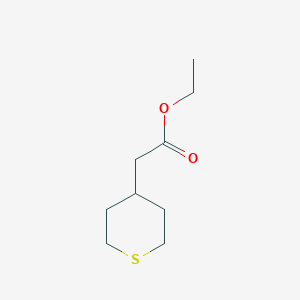

Ethyl 2-(thian-4-yl)acetate is an organic compound with the molecular formula C9H16O2S. It is characterized by the presence of a thian-4-yl group attached to an acetate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thian-4-yl)acetate typically involves the esterification of 2-(thian-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-(thian-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The acetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2-(thian-4-yl)acetate is primarily recognized for its role in the synthesis of biologically active compounds. Its thian structure contributes to the biological activity of derivatives formed from it.

Anticancer Agents

Recent studies have explored the potential of thian derivatives, including those derived from this compound, as anticancer agents. For instance, compounds that incorporate thian moieties have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves interference with cellular signaling pathways crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Compounds based on this compound have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi, making them candidates for further development as antimicrobial agents .

Materials Science

This compound is utilized in the synthesis of novel materials with enhanced properties.

Polymer Chemistry

In polymer science, derivatives of this compound are used as monomers in the production of polymers with specific functionalities. These polymers can be engineered for applications in coatings, adhesives, and drug delivery systems due to their biocompatibility and tailored mechanical properties .

Sensor Development

The compound has been employed in the development of chemical sensors. Its ability to form complexes with metal ions makes it useful in creating sensors for detecting heavy metals and other environmental pollutants .

Analytical Chemistry

This compound serves as a reagent in various analytical methods.

Chromatography

In chromatography, this compound is used as a derivatizing agent to enhance the detectability of certain analytes. Its application improves the resolution and sensitivity of chromatographic techniques, allowing for more accurate quantification of complex mixtures .

Electrochemical Sensors

Research has demonstrated that modified electrodes incorporating this compound can significantly enhance the electrochemical detection of biomolecules such as glutathione. The modified electrodes show improved sensitivity and lower oxidation potentials, which are advantageous for biosensing applications .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of Ethyl 2-(thian-4-yl)acetate involves its interaction with specific molecular targets. The thian-4-yl group can undergo electrophilic or nucleophilic reactions, leading to the formation of various intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and resulting in the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-aminothiazole-4-acetate: Similar in structure but contains an amino group instead of a thian-4-yl group.

Ethyl 2-(2-(2-(5-(1-(4-chlorophenoxy)-ethyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamido)thiazol-4-yl)acetate: A more complex derivative with additional functional groups.

Uniqueness: Ethyl 2-(thian-4-yl)acetate is unique due to its specific thian-4-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and industrial uses .

Biologische Aktivität

Ethyl 2-(thian-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its synthesis, biological effects, and mechanisms of action based on diverse scholarly sources.

This compound is synthesized through various organic reactions involving thian-4-yl derivatives. The compound is characterized by its thian-4-yl group, which influences its reactivity and biological properties. The synthesis typically involves:

- Reagents : Ethyl acetate and thian-4-yl derivatives.

- Conditions : Standard organic synthesis techniques, including reflux and chromatography for purification.

The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms. A study found that compounds with similar structures demonstrated efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Moderate |

| Aspergillus flavus | High |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The thian-4-yl group can participate in electrophilic or nucleophilic reactions, forming intermediates that modulate enzyme activity or receptor function. This modulation can lead to the inhibition of microbial growth or the disruption of cellular processes in cancer cells.

Case Studies

- Antimicrobial Screening : A comprehensive screening of ethyl thian derivatives indicated that those containing the thian-4-yl group exhibited superior antimicrobial properties compared to their non-thian counterparts. The study highlighted the importance of the thian ring in enhancing biological activity .

- Cytotoxicity Assessment : In vitro studies on HepG2 liver cancer cells revealed that derivatives of this compound demonstrated cytotoxic effects, with some compounds showing IC50 values below 20 µM. These compounds were observed to induce apoptosis through mitochondrial membrane potential disruption and modulation of apoptosis-related proteins (p53, Bax, Bcl-2) .

Table 2: Cytotoxic Effects on HepG2 Cells

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 9 | 1.38 | Induces G2/M phase arrest |

| Compound 10 | 3.21 | Promotes apoptosis via MMP loss |

Eigenschaften

IUPAC Name |

ethyl 2-(thian-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQUBVOAJZQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456887 | |

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218624-29-4 | |

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.